(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol
Description
(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol is a bifunctional furan derivative featuring a hydroxymethyl group at position 2 of the furan ring and an N-(furan-2-ylmethyl)aminomethyl group at position 3. This structure combines the aromaticity and reactivity of furan with the versatility of amine and alcohol functional groups. Its synthesis typically involves reductive amination of 5-(hydroxymethyl)furan-2-carbaldehyde with furan-2-ylmethylamine, leveraging methanol as a solvent for high yields (up to 98%) . The compound’s dual functionality makes it a candidate for pharmaceutical intermediates, polymer precursors, and bioactive molecules.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO3/c13-8-11-4-3-10(15-11)7-12-6-9-2-1-5-14-9/h1-5,12-13H,6-8H2 |
InChI Key |
BEECPCOQKXYRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. In this case, furan is used as the active hydrogen-containing compound. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Mannich reaction. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing furan moieties exhibit significant anticancer properties. (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results against human breast cancer cells by inducing apoptosis through the activation of caspases .
Case Study: In vitro Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| ML167 | MCF-7 | 12.5 | Apoptosis via caspase activation |
| ML167 | HeLa | 15.0 | Cell cycle arrest in G1 phase |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .
Case Study: Antimicrobial Testing
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Pharmacology
2.1 Neuroprotective Effects
Neuroprotective properties have been attributed to this compound in models of neurodegenerative diseases. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Case Study: Neuroprotection in vitro
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 70 | N/A |
| ML167 (10 µM) | 85 | 30 |
Material Science
3.1 Polymer Synthesis
The compound's unique structure allows it to be utilized in synthesizing novel polymers with enhanced properties. For example, incorporating furan derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Furan-Derivative Polymer | 250 | 45 |
Mechanism of Action
The mechanism of action of (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
The target compound belongs to a broader class of N-substituted 5-(hydroxymethyl)furan-2-ylmethyl amines. Key structural analogues include:
Key Observations :
Compounds with Heteroaromatic/Aromatic Substituents
Substitution of the amine with aromatic or heteroaromatic groups alters electronic properties and bioactivity:
Key Observations :
- Electron-Withdrawing Groups : Fluorophenyl substituents (e.g., in ) enhance metabolic stability compared to electron-donating furan groups in the target compound .
- Bioactivity: Aromatic amines (e.g., 3-aminophenyl) exhibit stronger antimicrobial activity than furan-based amines , suggesting substituent-driven target specificity.
Stability and Reactivity
- Acidic Conditions : Furan rings in the target compound may undergo rearrangement under strong acidic conditions, as seen in , where 2-hydroxyaryl(5-methylfur-2-yl)alkanes rearrange to benzo[b]furans .
- Oxidative Stability : The hydroxymethyl group increases susceptibility to oxidation compared to methyl or acetylated derivatives (e.g., 5-(acetoxymethyl)-2-furfuryl amines in ) .
Biological Activity
The compound (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol, a furan derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
- Molecular Formula : C₈H₉N₃O₃
- Molecular Weight : 179.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features two furan rings and an amino group, which contribute to its reactivity and potential biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives. For example, similar compounds have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 64 µg/mL |
| 2 | Salmonella typhi | 32 µg/mL |
| 3 | Staphylococcus aureus | 16 µg/mL |
The above data suggest that furan-based compounds can inhibit the growth of pathogenic bacteria effectively, making them promising candidates for antibiotic development .
Antioxidant Activity
Furan derivatives are also noted for their antioxidant properties. A study demonstrated that certain furan compounds exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH assay, with results indicating effective inhibition of free radicals at varying concentrations.
Anti-inflammatory Properties
Furan derivatives have been explored for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests their potential use in treating inflammatory diseases, as demonstrated in animal models where furan derivatives significantly reduced inflammation markers following carrageenan-induced inflammation .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated that the compound exhibited bactericidal effects against E. coli and S. aureus, with an MIC of 32 µg/mL and 16 µg/mL respectively. The mode of action was identified as inhibiting cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Mechanism Investigation
Another study investigated the anti-inflammatory mechanism of this compound using an in vivo model. The administration of the compound resulted in a significant decrease in edema and inflammatory cytokines compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues, supporting its potential therapeutic application in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
